molecular formula C11H14ClNO3S B4583884 4-[(3-chlorobenzyl)sulfonyl]morpholine

4-[(3-chlorobenzyl)sulfonyl]morpholine

Cat. No. B4583884
M. Wt: 275.75 g/mol
InChI Key: DIFVWEHTAAMACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-[(3-chlorobenzyl)sulfonyl]morpholine derivatives often involves the reaction of substituted aryl sulfonyl chlorides with morpholine or its precursors. A typical synthesis route might include the substitution of morpholine on a difluoro-nitrobenzene compound under neat conditions, followed by nitro group reduction and subsequent reactions with sulfonyl chlorides to yield the desired sulfonamides or carbamates in good yields (Janakiramudu et al., 2017). Other methods involve electrochemical synthesis in the presence of arylsulfinic acids, utilizing a commercial carbon anode to achieve the formation of sulfonamide derivatives (Beiginejad & Nematollahi, 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including 4-[(3-chlorobenzyl)sulfonyl]morpholine, is characterized by spectroscopic techniques such as IR, NMR (1H and 13C NMR), and mass spectrometry. X-ray crystallography reveals details about the conformation and orientation of the molecule, showing how the benzene rings and morpholine groups are arranged relative to each other and the sulfonyl group (Kumar et al., 2012).

Chemical Reactions and Properties

4-[(3-Chlorobenzyl)sulfonyl]morpholine and its derivatives participate in a variety of chemical reactions, including those involving antimicrobial activities against multidrug-resistant strains and modulation of antibiotic activity. The structure-activity relationships are crucial for understanding the compound's efficacy against specific microbial strains (Oliveira et al., 2015).

Physical Properties Analysis

The physical properties of 4-[(3-chlorobenzyl)sulfonyl]morpholine derivatives are derived from their molecular structure, influencing solubility, boiling and melting points, and stability. Studies involving computational analysis and dynamic NMR spectroscopy provide insights into the ring inversion barriers and the effect of substituents on the compound's physical properties (Modarresi-Alam et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various organic and inorganic agents, are influenced by the sulfonyl and morpholine groups. The compound's ability to undergo sulfonylation, cyclization, and other reactions under specific conditions highlights its versatility in organic synthesis and potential utility in creating novel derivatives with varied biological activities (Kravchenko et al., 2005).

Scientific Research Applications

Antimicrobial Activity

4-(Phenylsulfonyl) morpholine, a compound closely related to 4-[(3-chlorobenzyl)sulfonyl]morpholine, has been investigated for its antimicrobial properties. It was found to modulate antibiotic activity against multidrug-resistant strains of various microorganisms, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and strains of fungi such as Candida albicans. This modulation effect was particularly noted when used in combination with amikacin against P. aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) needed for the antibiotic to be effective (Oliveira et al., 2015).

Synthesis and Biological Interest

A series of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and showed significant antimicrobial potency. These compounds, including derivatives of 4-[(3-chlorobenzyl)sulfonyl]morpholine, exhibited promising activity against bacterial and fungal strains, with MIC values ranging from 6.25 to 25.0 µg/mL. Molecular docking studies predicted good affinity and orientation at the active enzyme site of these compounds, correlating with their in vitro antimicrobial screening results (Janakiramudu et al., 2017).

Carbonic Anhydrase Inhibition

Compounds containing the sulfonamide group, similar to 4-[(3-chlorobenzyl)sulfonyl]morpholine, were tested as inhibitors of carbonic anhydrase isoenzymes. These inhibitors showed nanomolar half-maximal inhibitory concentration (IC50) values, indicating potent inhibition. Such findings suggest potential applications in treating conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).

Anticancer Activity

Novel indole-based sulfonohydrazide derivatives containing the morpholine ring, akin to 4-[(3-chlorobenzyl)sulfonyl]morpholine, were synthesized and evaluated for their anticancer activity against human breast cancer cells. Among the compounds tested, one specific derivative demonstrated significant inhibition of both estrogen receptor-positive and triple-negative breast cancer cell lines, suggesting the potential of such compounds for cancer therapy (Gaur et al., 2022).

Caspase-3 Inhibition

A new chemotype of nonpeptide small molecule inhibitors of caspase-3, including 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones, was discovered. Some of these compounds were highly potent, with IC50 values in the range of 3-10 nM, highlighting a potential avenue for therapeutic intervention in diseases where caspase-3 activity is relevant (Kravchenko et al., 2005).

properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFVWEHTAAMACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorobenzyl)sulfonyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-chlorobenzyl)sulfonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(3-chlorobenzyl)sulfonyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[(3-chlorobenzyl)sulfonyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[(3-chlorobenzyl)sulfonyl]morpholine
Reactant of Route 5
4-[(3-chlorobenzyl)sulfonyl]morpholine
Reactant of Route 6
4-[(3-chlorobenzyl)sulfonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.